molecular formula C15H14ClNO3 B4723656 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile

3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile

Cat. No.: B4723656
M. Wt: 291.73 g/mol
InChI Key: VUJCZTZWVXLWSX-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been suggested that the compound induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action. In addition, the compound has been shown to have low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile. One direction is to further investigate its mechanism of action. Another direction is to study its potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases. In addition, future research could focus on improving the yield of the compound during synthesis and developing more efficient methods of synthesis.

Scientific Research Applications

3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

(2Z)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-15(2,3)14(18)10(7-17)4-9-5-12-13(6-11(9)16)20-8-19-12/h4-6H,8H2,1-3H3/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJCZTZWVXLWSX-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC2=C(C=C1Cl)OCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\C1=CC2=C(C=C1Cl)OCO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile
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3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile
Reactant of Route 3
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile
Reactant of Route 4
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3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile
Reactant of Route 5
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3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile
Reactant of Route 6
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3-(6-chloro-1,3-benzodioxol-5-yl)-2-(2,2-dimethylpropanoyl)acrylonitrile

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